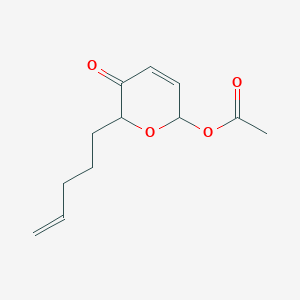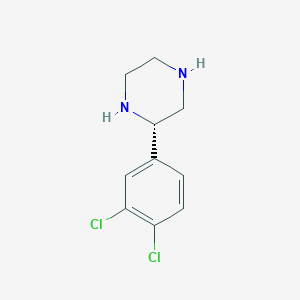
(2S)-2-(3,4-dichlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,4-dichlorophenyl)piperazine: is an organic compound with the molecular formula C10H12Cl2N2 It is a derivative of piperazine, a heterocyclic amine, and contains a dichlorophenyl group attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3,4-dichlorophenyl)piperazine typically involves the reaction of 3,4-dichloroaniline with piperazine under controlled conditions. One common method includes the following steps:
Starting Materials: 3,4-dichloroaniline and piperazine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-2-(3,4-dichlorophenyl)piperazine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Chemistry:
Catalysis: (2S)-2-(3,4-dichlorophenyl)piperazine can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Molecular Targets and Pathways: The mechanism of action of (2S)-2-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. It may bind to these targets, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target of interest.
類似化合物との比較
1-(3,4-Dichlorophenyl)piperazine: A closely related compound with similar chemical properties but different stereochemistry.
2-(3,4-Dichlorophenyl)ethylamine: Another related compound with a different functional group attached to the dichlorophenyl ring.
Uniqueness: (2S)-2-(3,4-dichlorophenyl)piperazine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
CAS番号 |
188788-24-1 |
|---|---|
分子式 |
C10H12Cl2N2 |
分子量 |
231.12 g/mol |
IUPAC名 |
(2S)-2-(3,4-dichlorophenyl)piperazine |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2/t10-/m1/s1 |
InChIキー |
PUJZPGUYDJGSAC-SNVBAGLBSA-N |
異性体SMILES |
C1CN[C@H](CN1)C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
C1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14154861.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)
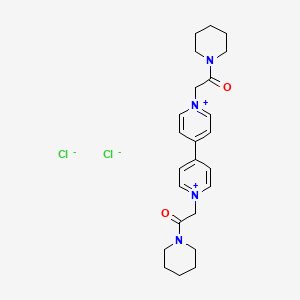
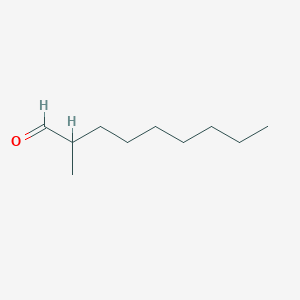
![methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14154905.png)
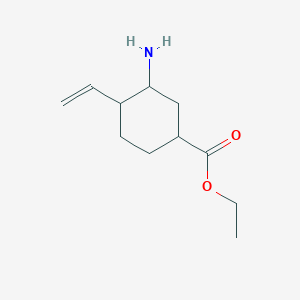
![3,3-Dimethyl-3,4-dihydro-1h-benzo[c]chromene-1,6(2h)-dione](/img/structure/B14154907.png)
![(5E)-5-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14154911.png)
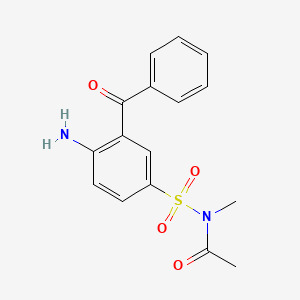

![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
